molecular formula C10H8FNO3 B5883638 5-fluoro-2-(2-hydroxyethyl)isoindole-1,3-dione

5-fluoro-2-(2-hydroxyethyl)isoindole-1,3-dione

Cat. No.: B5883638
M. Wt: 209.17 g/mol
InChI Key: ADVIMKHQUSKZRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-2-(2-hydroxyethyl)isoindole-1,3-dione is a derivative of isoindole-1,3-dione, commonly known as phthalimide. This compound is characterized by the presence of a fluorine atom at the 5-position and a hydroxyethyl group at the 2-position. Isoindole-1,3-dione derivatives are significant in both biological and pharmaceutical contexts due to their diverse biological activities and structural versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-(2-hydroxyethyl)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One common method includes the reaction of phthalic anhydride with 2-aminoethanol in the presence of a fluorinating agent to introduce the fluorine atom at the desired position .

Industrial Production Methods

Industrial production methods for this compound often utilize green chemistry principles to minimize waste and enhance efficiency. For instance, the use of solvent-free conditions or environmentally benign solvents like water or ethanol is preferred. Catalysts such as silica-supported reagents can also be employed to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-(2-hydroxyethyl)isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoindole-1,3-dione derivatives, which can exhibit different biological activities and chemical properties .

Mechanism of Action

The mechanism of action of 5-fluoro-2-(2-hydroxyethyl)isoindole-1,3-dione involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro-2-(2-hydroxyethyl)isoindole-1,3-dione is unique due to the presence of both the fluorine atom and the hydroxyethyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the hydroxyethyl group increases its solubility and potential for hydrogen bonding .

Properties

IUPAC Name

5-fluoro-2-(2-hydroxyethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO3/c11-6-1-2-7-8(5-6)10(15)12(3-4-13)9(7)14/h1-2,5,13H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVIMKHQUSKZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)N(C2=O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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